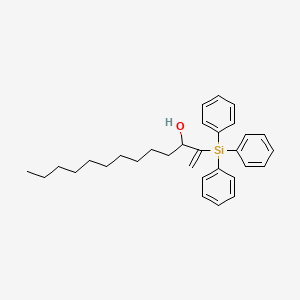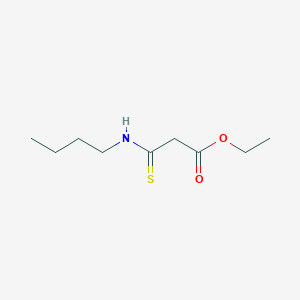![molecular formula C16H22O B14634438 {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene CAS No. 57075-06-6](/img/structure/B14634438.png)
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is a chemical compound with a complex structure that includes a benzene ring and a cyclohexene ring. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene typically involves the reaction of 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol with benzene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydration of turpentine in a sulfuric acid solution, followed by the dehydration of the resulting terpene diol to produce crude terpineol. This intermediate is then subjected to further fractionation and refining to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of {[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell death . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
α-Terpinyl acetate: This compound has a similar structure but includes an acetate group instead of a benzene ring.
Terpineol: A closely related compound with similar chemical properties and applications.
β-Atlantol: Another compound with a similar cyclohexene structure but different functional groups.
Uniqueness
{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}benzene is unique due to its combination of a benzene ring and a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Propriétés
Numéro CAS |
57075-06-6 |
|---|---|
Formule moléculaire |
C16H22O |
Poids moléculaire |
230.34 g/mol |
Nom IUPAC |
2-(4-methylcyclohex-3-en-1-yl)propan-2-yloxybenzene |
InChI |
InChI=1S/C16H22O/c1-13-9-11-14(12-10-13)16(2,3)17-15-7-5-4-6-8-15/h4-9,14H,10-12H2,1-3H3 |
Clé InChI |
HSACHWTUZWVSFI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(CC1)C(C)(C)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



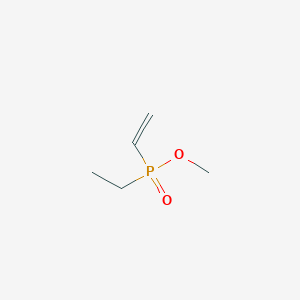

![1,1'-[2-Methyl-2-(trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14634375.png)

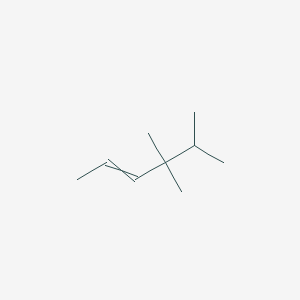
![1-(Chloromethyl)-2-[(4-cyclopentylphenyl)sulfanyl]benzene](/img/structure/B14634393.png)
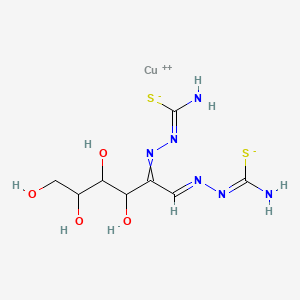
![Diazene, (2,4-dinitrophenyl)(2-methylbenzo[b]thien-3-yl)-](/img/structure/B14634395.png)
![L-Phenylalanine, N-[(2-nitrophenyl)sulfonyl]-](/img/structure/B14634406.png)
![2,9-Dimethyl-4H,5H-pyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14634426.png)

